molecular formula C8H6ClN3O B1410251 4-Chloro-1H-indazole-3-carboxamide CAS No. 1432754-19-2

4-Chloro-1H-indazole-3-carboxamide

Cat. No.: B1410251
CAS No.: 1432754-19-2
M. Wt: 195.6 g/mol
InChI Key: NQZPNSYHYQCHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1H-indazole-3-carboxamide is a nitrogen-containing heterocyclic compound. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a chloro substituent at the fourth position and a carboxamide group at the third position of the indazole ring.

Biochemical Analysis

Biochemical Properties

4-Chloro-1H-indazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit certain human carbonic anhydrases, including cytosolic and transmembrane isozymes . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell growth and proliferation, particularly in cancer cell lines such as colon and melanoma cells . This compound can alter cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with carbonic anhydrases results in the inhibition of these enzymes, which can affect cellular pH regulation and other metabolic processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under certain conditions, but it can degrade over prolonged periods or under specific environmental factors. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. These threshold effects are crucial for determining the therapeutic window of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For example, its inhibition of carbonic anhydrases can lead to changes in bicarbonate and proton levels, impacting overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-indazole-3-carboxamide typically involves the reaction of indazole with chloroformic acid derivatives. One common method includes the reaction of indazole with chloroformic acid chloride in the presence of a base, such as triethylamine, to form the corresponding carboxamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the indazole ring.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the indazole ring.

Scientific Research Applications

4-Chloro-1H-indazole-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

    1H-indazole-3-carboxamide: Lacks the chloro substituent, which can affect its biological activity and chemical reactivity.

    5-Chloro-1H-indazole-3-carboxamide: Similar structure but with the chloro group at a different position, leading to different properties.

    4-Bromo-1H-indazole-3-carboxamide: Substitution of chloro with bromo can result in different reactivity and biological activity.

Uniqueness: 4-Chloro-1H-indazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-chloro-1H-indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-4-2-1-3-5-6(4)7(8(10)13)12-11-5/h1-3H,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZPNSYHYQCHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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